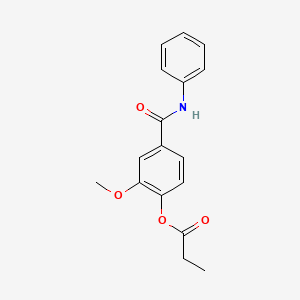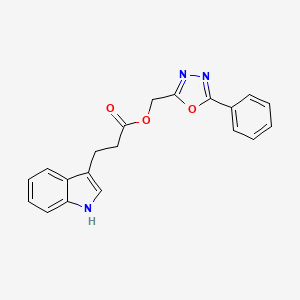![molecular formula C11H16N2O5S B4402005 2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4402005.png)
2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide
Übersicht
Beschreibung
2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in the field of biomedical research. It belongs to the class of sulfonylureas and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels leads to vasodilation and anti-inflammatory effects. Additionally, this compound 41-2272 has been shown to inhibit phosphodiesterase 5 (PDE5), which leads to an increase in cGMP levels and anti-tumor effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have vasodilatory effects, which leads to a decrease in blood pressure. Additionally, it has been shown to have anti-inflammatory effects, which leads to a decrease in inflammation. This compound 41-2272 has also been shown to have anti-tumor effects, which leads to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide 41-2272 in lab experiments is its specificity for sGC and PDE5. This allows researchers to study the effects of sGC and PDE5 activation without interference from other enzymes. Additionally, this compound 41-2272 has been shown to have a long half-life, which allows for sustained activation of sGC and PDE5.
One limitation of using this compound 41-2272 in lab experiments is its potential toxicity. High doses of this compound 41-2272 have been shown to be toxic to cells, which can limit its use in certain experiments. Additionally, this compound 41-2272 has been shown to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide 41-2272. One area of research is the development of more specific sGC and PDE5 activators. This would allow researchers to study the effects of sGC and PDE5 activation with even greater specificity. Additionally, there is potential for the development of this compound 41-2272 analogs that have improved pharmacokinetic properties and reduced toxicity. Finally, there is potential for the development of combination therapies that use this compound 41-2272 in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-methyl-5-[(methylamino)sulfonyl]benzamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. Additionally, it has been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound 41-2272 has also been shown to have anti-tumor effects, which makes it a potential treatment for cancer.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-methyl-5-(methylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12-11(14)7-5-10(19(15,16)13-2)9(18-4)6-8(7)17-3/h5-6,13H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBMSCZJLFHVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1OC)OC)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4401930.png)
![3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401934.png)
![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)

![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4401952.png)
![2-methyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4401970.png)

![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4402012.png)
![1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone](/img/structure/B4402019.png)
![2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B4402040.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B4402048.png)